molecular formula C11H15F2N B12454941 1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-amine

1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-amine

Cat. No.: B12454941
M. Wt: 199.24 g/mol
InChI Key: OFRBYVOEJMHKQI-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-amine is an organic compound characterized by the presence of a dimethylphenyl group and two fluorine atoms attached to a propan-2-amine backbone

Preparation Methods

The synthesis of 1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-amine typically involves the reaction of 2,6-dimethylphenyl derivatives with fluorinated reagents under controlled conditions. One common method includes the use of 2,6-dimethylphenyl bromide, which undergoes a nucleophilic substitution reaction with difluoromethylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like hydroxide or alkoxide ions.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding amines and alcohols.

Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-1,1-difluoropropan-2-amine

InChI

InChI=1S/C11H15F2N/c1-7-5-4-6-8(2)10(7)11(12,13)9(3)14/h4-6,9H,14H2,1-3H3

InChI Key

OFRBYVOEJMHKQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C(C)N)(F)F

Origin of Product

United States

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